molecular formula C14H18N2O4 B076199 Diethyl (6-methyl-2-pyridylaminomethylene)malonate CAS No. 13250-95-8

Diethyl (6-methyl-2-pyridylaminomethylene)malonate

Cat. No. B076199
M. Wt: 278.3 g/mol
InChI Key: IAXFBMUDERBERN-UHFFFAOYSA-N
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Patent
US07557213B2

Procedure details

20 g (92.5 mmol) of 2-ethoxymethylene-malonic acid diethyl ester and 10 g (92.5 mmol) of 2-amino-6-methylpyridine were heated neat at 110° C. for 2 h. The reaction was allowed to cool to room temperature and the product was recrystallized from dichloromethane and hexane to afford 21.8 g of 2-[(6-Methyl-pyridin-2-ylamino)-methylene]-malonic acid diethyl ester as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5](=[CH:11]OCC)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[N:18]=1>>[CH2:9]([O:8][C:6](=[O:7])[C:5](=[CH:11][NH:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[N:18]=1)[C:4]([O:3][CH2:1][CH3:2])=[O:15])[CH3:10]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=COCC)=O
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC(=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was recrystallized from dichloromethane and hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)=CNC1=NC(=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.8 g
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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